7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20524635
InChI: InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

CAS No.:

Cat. No.: VC20524635

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one -

Specification

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name 7-ethyl-1,4-dioxaspiro[4.5]decan-8-one
Standard InChI InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3
Standard InChI Key AZQSIJKGIGISGF-UHFFFAOYSA-N
Canonical SMILES CCC1CC2(CCC1=O)OCCO2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one (molecular formula: C10H16O3\text{C}_{10}\text{H}_{16}\text{O}_3) consists of a 1,4-dioxane ring fused to a cyclohexane ring via a spiro carbon atom, forming a spiro[4.5]decane framework. The ethyl group at position 7 and the ketone at position 8 introduce steric bulk and electrophilic reactivity, respectively. This configuration is critical for its chemical behavior, as the spiro system imposes conformational rigidity, while the ethyl group modulates electronic effects .

Key Structural Data

PropertyValue
Molecular FormulaC10H16O3\text{C}_{10}\text{H}_{16}\text{O}_3
Molecular Weight184.23 g/mol
IUPAC Name7-ethyl-1,4-dioxaspiro[4.5]decan-8-one
Canonical SMILESCCC1CC2(CCC1=O)OCCO2
InChI KeyAZQSIJKGIGISGF-UHFFFAOYSA-N

The compound’s three-dimensional structure, confirmed by X-ray crystallography in analogous spiro systems, reveals a chair conformation for the cyclohexane ring and a planar dioxane ring .

Synthesis and Reaction Pathways

Industrial Synthesis Methods

The synthesis of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step reactions optimized for yield and purity. A common approach utilizes aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

  • Formation of the Spiro Framework:
    Cyclocondensation of ethyl-substituted diols with ketones in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) generates the spiro linkage. For example, reacting 3-ethyl-1,2-cyclohexanediol with acetone under acidic conditions yields the intermediate spiroketal .

  • Oxidation to Ketone:
    Selective oxidation of the secondary alcohol at position 8 using chromium trioxide (CrO3\text{CrO}_3) or Jones reagent introduces the ketone functionality. Gas chromatography (GC) is employed to monitor reaction progress, ensuring minimal over-oxidation.

Yield Optimization

  • Solvent Choice: THF enhances reaction rates due to its high polarity and ability to stabilize transition states.

  • Catalyst Screening: Lewis acids like BF3OEt2\text{BF}_3\cdot\text{OEt}_2 improve cyclization efficiency .

  • Temperature Control: Reflux at 80–100°C balances reaction speed and byproduct formation.

Physicochemical Properties

Thermal and Physical Metrics

While direct data for 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one remains limited, comparisons with analogous compounds provide insights:

Property7-Ethyl Derivative (Est.)7-Methyl Analog Unsubstituted
Boiling Point~280°C272.7°C265°C
Density (g/cm3\text{g/cm}^3)1.08–1.121.101.05
Flash Point~110°C109.4°C105°C

The ethyl group’s increased van der Waals volume elevates boiling points relative to methyl and unsubstituted variants .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1715cm11715 \, \text{cm}^{-1} confirms the ketone group.

  • NMR (1H^1\text{H}): Signals at δ1.21.4ppm\delta 1.2–1.4 \, \text{ppm} (triplet, ethyl CH3_3) and δ2.52.7ppm\delta 2.5–2.7 \, \text{ppm} (multiplet, spiro-CH2_2) dominate.

  • Mass Spectrometry: Base peak at m/z184m/z 184 corresponds to the molecular ion.

Applications in Research and Industry

Pharmaceutical Intermediates

The spiro[4.5]decane scaffold is prized in drug design for its rigidity, which reduces entropy penalties during target binding. 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one serves as a precursor to:

  • Antiviral Agents: Analogous spiro compounds inhibit viral proteases by mimicking peptide substrates.

  • Anti-Inflammatory Drugs: Ketone derivatives modulate COX-2 activity, reducing prostaglandin synthesis .

Material Science

The compound’s stability under thermal stress makes it suitable for:

  • Polymer Crosslinkers: Enhances mechanical strength in epoxy resins.

  • Liquid Crystals: Ethyl groups promote mesophase stability in display technologies .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Functional GroupsApplications
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one C9H14O3\text{C}_9\text{H}_{14}\text{O}_3Methyl, ketoneLife science research
1,4-Dioxaspiro[4.5]decan-8-one C8H12O3\text{C}_8\text{H}_{12}\text{O}_3Unsubstituted ketoneOrganic synthesis
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylateC11H18O4\text{C}_{11}\text{H}_{18}\text{O}_4Ethyl, esterPolymer chemistry

The ethyl variant’s superior lipophilicity (logP=1.2\log P = 1.2) compared to methyl (logP=0.4\log P = 0.4) enhances membrane permeability in drug candidates .

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